molecular formula C8H14N2O3 B12874511 Methyl (2-(2-oxopyrrolidin-1-yl)ethyl)carbamate

Methyl (2-(2-oxopyrrolidin-1-yl)ethyl)carbamate

Cat. No.: B12874511
M. Wt: 186.21 g/mol
InChI Key: VFIIJGAFSBQQIR-UHFFFAOYSA-N
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Description

Methyl (2-(2-oxopyrrolidin-1-yl)ethyl)carbamate is a chemical compound with the molecular formula C8H14N2O3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-(2-oxopyrrolidin-1-yl)ethyl)carbamate typically involves the reaction of 2-oxopyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Methyl (2-(2-oxopyrrolidin-1-yl)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2-(2-oxopyrrolidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Ethyl (2-(2-oxopyrrolidin-1-yl)acetate): A similar compound with an ethyl ester group instead of a methyl carbamate group.

    Piracetam: A well-known nootropic compound with a similar pyrrolidinone structure.

Uniqueness: Methyl (2-(2-oxopyrrolidin-1-yl)ethyl)carbamate is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

methyl N-[2-(2-oxopyrrolidin-1-yl)ethyl]carbamate

InChI

InChI=1S/C8H14N2O3/c1-13-8(12)9-4-6-10-5-2-3-7(10)11/h2-6H2,1H3,(H,9,12)

InChI Key

VFIIJGAFSBQQIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCN1CCCC1=O

Origin of Product

United States

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